GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma - A Technical Overview
GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0339 is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are crucial mediators of cytokine and growth factor signaling, playing a significant role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of GDC-0339 in multiple myeloma, supported by preclinical data, experimental methodologies, and signaling pathway visualizations. Although GDC-0339 showed promising preclinical activity, its clinical development was discontinued (B1498344) due to off-target safety signals.[6][7]
Introduction to Pim Kinases in Multiple Myeloma
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are downstream effectors of various signaling pathways, including the JAK/STAT and RAS-MAPK pathways, which are frequently dysregulated in multiple myeloma. Pim kinases are constitutively active and their expression is induced by a range of cytokines and growth factors. In multiple myeloma, Pim kinases contribute to tumorigenesis by phosphorylating a multitude of downstream substrates involved in:
-
Cell Cycle Progression: Phosphorylation of cell cycle regulators promotes cellular proliferation.
-
Inhibition of Apoptosis: Phosphorylation of pro-apoptotic proteins, such as BAD, inhibits their function, leading to enhanced cell survival.
-
Protein Synthesis: Activation of the mTORC1 pathway and phosphorylation of 4E-binding protein 1 (4EBP1) promotes cap-dependent translation of proteins essential for cell growth.
-
Drug Resistance: Pim kinases have been implicated in resistance to conventional and novel anti-myeloma therapies.
Given their central role in promoting myeloma cell survival and proliferation, Pim kinases represent a compelling therapeutic target.
GDC-0339: Biochemical and Cellular Activity
GDC-0339 is a diaminopyrazole compound that acts as a pan-Pim kinase inhibitor, demonstrating high potency against all three isoforms.
Biochemical Potency
The inhibitory activity of GDC-0339 against the Pim kinases has been determined through biochemical assays. The equilibrium dissociation constants (Ki) highlight the sub-nanomolar potency of the compound.
| Target | K |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Cellular Activity
In cellular assays, GDC-0339 demonstrates cytostatic effects on multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for the MM.1S human multiple myeloma cell line is 0.1 µM.[1][2]
Mechanism of Action of GDC-0339 in Multiple Myeloma
The primary mechanism of action of GDC-0339 is the competitive inhibition of ATP binding to the catalytic domain of Pim kinases. This blockade of kinase activity leads to the abrogation of downstream signaling pathways critical for myeloma cell survival and proliferation.
Inhibition of Downstream Signaling Pathways
By inhibiting Pim kinases, GDC-0339 prevents the phosphorylation of key downstream substrates, leading to a cascade of anti-myeloma effects.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of GDC-0339.
Key Downstream Targets and Cellular Consequences:
-
BAD (Bcl-2-associated death promoter): Pim kinases phosphorylate BAD, leading to its inactivation and sequestration in the cytoplasm. By inhibiting this phosphorylation, GDC-0339 allows BAD to promote apoptosis.
-
mTORC1 Pathway: Pim kinases can activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis. GDC-0339-mediated inhibition of Pim kinases leads to decreased mTORC1 activity.
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key driver of proliferation in multiple myeloma. Inhibition of Pim kinases by GDC-0339 can lead to c-Myc destabilization and reduced expression.
Preclinical In Vivo Efficacy
GDC-0339 has demonstrated significant anti-tumor activity in preclinical xenograft models of human multiple myeloma.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| RPMI-8226 | GDC-0339 | 100 mg/kg, p.o., daily | 90% |
| MM.1S | GDC-0339 | 100 mg/kg, p.o., daily | 60% |
| Data sourced from a 2014 presentation at the 248th ACS National Meeting.[6] |
Experimental Protocols
In Vitro Kinase Assay (Illustrative)
Objective: To determine the inhibitory constant (Ki) of GDC-0339 against Pim kinases.
Methodology:
-
Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; fluorescently labeled peptide substrate; ATP; GDC-0339 at various concentrations; assay buffer.
-
Procedure:
-
A competitive binding assay is performed in a microplate format.
-
The kinase, fluorescent peptide substrate, and varying concentrations of GDC-0339 are incubated together.
-
The reaction is initiated by the addition of ATP.
-
The kinase activity (phosphorylation of the substrate) is measured by detecting the change in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The data are fitted to a dose-response curve to determine the IC
50value. -
The K
ivalue is calculated from the IC50value using the Cheng-Prusoff equation, taking into account the ATP concentration.
-
Cell Viability Assay (Illustrative)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0339 in multiple myeloma cell lines.
Methodology:
-
Cell Lines: MM.1S human multiple myeloma cells.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, GDC-0339, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of GDC-0339 for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The data are normalized to vehicle-treated controls and plotted against the log of the inhibitor concentration to calculate the IC
50value.
-
Human Multiple Myeloma Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of GDC-0339.
References
- 1. mdpi.com [mdpi.com]
- 2. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [lenus.ie]
- 5. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
